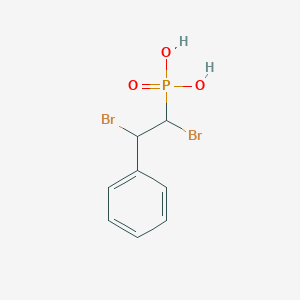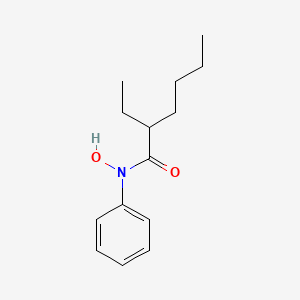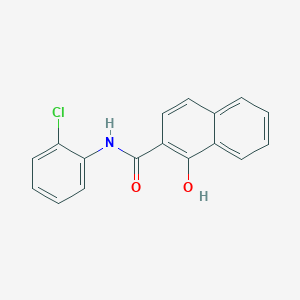![molecular formula C12H13Cl2NO2 B14652751 2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline CAS No. 40735-85-1](/img/structure/B14652751.png)
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline is an organic compound with the molecular formula C15H19NO4. This compound is characterized by the presence of two chlorine atoms and two oxirane (epoxy) groups attached to an aniline ring. It is a colorless solid that is insoluble in water and is primarily used in the production of dyes, pigments, and epoxy resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline can be synthesized through the hydrogenation of 1,4-dichloro-2-nitrobenzene, followed by the reaction with epichlorohydrin under basic conditions . The reaction typically involves the following steps:
Hydrogenation: 1,4-dichloro-2-nitrobenzene is hydrogenated in the presence of a catalyst such as palladium on carbon to yield 2,5-dichloroaniline.
Epoxidation: The resulting 2,5-dichloroaniline is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives
Applications De Recherche Scientifique
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and epoxy resins for coatings and adhesives
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The oxirane groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison
In contrast, other dichloroaniline isomers lack these oxirane groups and are primarily used in the production of dyes and herbicides .
Propriétés
Numéro CAS |
40735-85-1 |
|---|---|
Formule moléculaire |
C12H13Cl2NO2 |
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
2,5-dichloro-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H13Cl2NO2/c13-8-1-2-11(14)12(3-8)15(4-9-6-16-9)5-10-7-17-10/h1-3,9-10H,4-7H2 |
Clé InChI |
FDQRINUXQHJIKB-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CN(CC2CO2)C3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14652672.png)
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)











